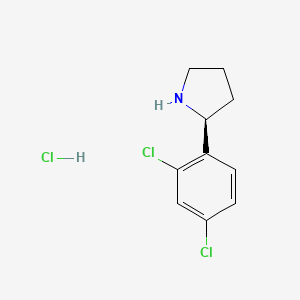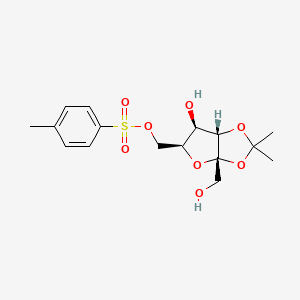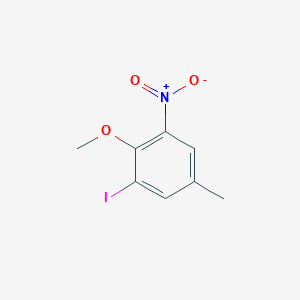
4-Aminophthalic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H7NO4·HCl. It is a derivative of phthalic acid, where one of the carboxyl groups is substituted with an amino group. This compound is known for its crystalline solid form and is soluble in water, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminophthalic acid hydrochloride can be synthesized from 4-nitrophthalic acid through a reduction reaction. The process involves the following steps:
Nitration: Phthalic acid is nitrated to form 4-nitrophthalic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Dissolution: Dissolving 4-nitrophthalic acid in a suitable solvent.
Nitrogen Displacement: Displacing oxygen with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Conducting the hydrogenation reaction under high pressure and temperature.
Complexation Reaction: Forming the hydrochloride salt by reacting the amine with hydrochloric acid.
Centrifugal Drying: Removing excess solvent and drying the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: The amino group can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Acyl chlorides and acid anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Amides, esters, and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 4-Aminophthalic acid hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the preparation of fluorescent probes and sensors .
Biology: In biological research, it is used to study enzyme kinetics and as a substrate in various biochemical assays. Its derivatives are used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-aminophthalic acid hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparación Con Compuestos Similares
4-Nitrophthalic acid: The precursor in the synthesis of 4-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 4-aminophthalic acid is derived.
4-Dimethylaminophthalimide (4-DMAP): A related compound used in fluorescence studies.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its solubility in water and ability to form stable salts make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
54229-32-2 |
|---|---|
Fórmula molecular |
C8H8ClNO4 |
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
4-aminophthalic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO4.ClH/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H |
Clave InChI |
BUBSFFSQBKQSHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)









![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
